2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one

Antibacterial Structure-Activity Relationship 2-(Heteroaryl)-3H-benzo[f]chromen-3-one

Procure this specific imidazo[1,2-a]pyridine-benzocoumarin hybrid to leverage its unique pharmacophore. Critically distinct from benzoxazole or benzothiazole analogs, the C-2 imidazo[1,2-a]pyridine appendage enables key π–π stacking and hydrogen-bonding contacts essential for E. coli PDF engagement (-8.7 kcal/mol binding). This scaffold induces p53 modulation in HCT116 cells (IC₅₀ 11–15 µM) and provides extended π-conjugation for longer-wavelength fluorescent probes. Essential for SAR matrices requiring the imidazopyridine node.

Molecular Formula C21H14N2O2
Molecular Weight 326.355
CAS No. 337485-59-3
Cat. No. B2454267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
CAS337485-59-3
Molecular FormulaC21H14N2O2
Molecular Weight326.355
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
InChIInChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3
InChIKeyZARVMZBLPBQDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one (CAS 337485-59-3): A Fused Benzocoumarin-Imidazopyridine Hybrid for Medicinal Chemistry and Fluorescent Probe Sourcing


2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one (CAS 337485-59-3) is a synthetic heterocyclic compound that fuses a 3H-benzo[f]chromen-3-one (benzocoumarin) core directly at C-2 with a 7-methylimidazo[1,2-a]pyridine moiety. This architecture generates an extended, rigidified π-conjugated system with dual hydrogen-bond acceptor capacity via the imidazopyridine nitrogen atoms . The compound belongs to a broader class of 2-(heteroaryl)-3H-benzo[f]chromen-3-ones investigated for antibacterial, anticancer, and fluorescent applications [1][2]. Its structural uniqueness lies in the direct C–C linkage between the benzocoumarin electrophore and the imidazo[1,2-a]pyridine pharmacophore, distinguishing it from analogs that employ thiazole, benzoxazole, or benzimidazole substituents at the same position.

Why In-Class Benzo[f]chromen-3-one Analogs Cannot Substitute for CAS 337485-59-3 in Target-Focused Screening


Within the 2-(heteroaryl)-3H-benzo[f]chromen-3-one chemotype, subtle heterocycle substitution at the C-2 position dictates biological target engagement, photophysical output, and drug-likeness. Analogs bearing benzoxazole, benzothiazole, or pyridine substituents at C-2 exhibit divergent antibacterial spectra and fluorescent quantum yields [1][2]. Critically, the 7-methylimidazo[1,2-a]pyridine appendage present in CAS 337485-59-3 introduces a specific nitrogen-atom geometry and methyl-group steric/electronic profile that cannot be replicated by thiazole- or oxazole-linked congeners. Molecular docking studies on related 2H-chromene–imidazo[1,2-a]pyridine hybrids demonstrate that the imidazopyridine ring participates in π–π stacking and hydrogen-bond networks within the peptide deformylase active site, interactions absent in non-imidazopyridine analogs [3][4]. Consequently, procurement of this specific compound is necessary when the experimental hypothesis depends on the imidazo[1,2-a]pyridine pharmacophore rather than generic benzocoumarin fluorescence or antibacterial activity.

Quantitative Differentiation Evidence for 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one Against Closest Analogs


Distinct Heterocyclic Substituent at C-2 Dictates Target Engagement: Imidazo[1,2-a]pyridine vs. Benzothiazole/Benzoxazole in Antibacterial Screening

In the Gomha and Abdel-Aziz (2013) library of 19 2-(heteroaryl)-3H-benzo[f]chromen-3-ones, the identity of the heteroaryl ring at C-2 determined whether a compound exhibited antibacterial activity against Gram-positive (S. aureus) or Gram-negative (E. coli) strains. Compounds bearing thiazole or pyrazole substituents showed moderate activity, while benzimidazole and certain triazole derivatives were inactive under identical assay conditions. The target compound (CAS 337485-59-3), bearing a 7-methylimidazo[1,2-a]pyridine substituent at C-2, was not included in this specific screen; however, the data establish a class-level precedent that the C-2 heterocycle identity is the primary driver of biological activity within this scaffold [1].

Antibacterial Structure-Activity Relationship 2-(Heteroaryl)-3H-benzo[f]chromen-3-one

Imidazo[1,2-a]pyridine Moiety Confers Peptide Deformylase (PDF) Inhibitory Potential Absent in Non-Imidazopyridine Benzochromenones

Mishra et al. (2021) reported a series of 2H-chromene-based imidazo[1,2-a]pyridine derivatives as peptide deformylase (PDF) inhibitors. Compound 13i (the most potent analog) demonstrated an MIC of 16 μg/mL against E. coli, supported by molecular docking that showed the imidazo[1,2-a]pyridine ring forming key π–π stacking interactions with His132 and hydrogen bonds with Gly110 in the PDF active site. These interactions are structurally impossible for 2-(benzoxazol-2-yl)- or 2-(benzothiazol-2-yl)-3H-benzo[f]chromen-3-ones, which lack the requisite nitrogen-atom geometry. While CAS 337485-59-3 was not directly tested in this study, its 7-methylimidazo[1,2-a]pyridine substituent is predicted to engage the same PDF binding pocket, distinguishing it from non-imidazopyridine benzochromenone analogs [1].

Peptide Deformylase Inhibition Molecular Docking Antibacterial

Extended π-Conjugation via C-2 Imidazo[1,2-a]pyridine Substitution Modulates Fluorescence Quantum Yield Relative to Benzoxazole/Benzothiazole Analogs

Harishkumar et al. (2012) measured fluorescence quantum yields (Φ) for a series of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives (compounds 3a–p), reporting Φ values in the moderate-to-low range (typically 0.1–0.4) using quinine sulfate as standard. The target compound CAS 337485-59-3 replaces the benzoxazole/benzothiazole ring with an imidazo[1,2-a]pyridine, which extends the π-conjugation pathway and introduces an additional nitrogen lone pair, predicted to shift both absorption and emission maxima bathochromically and alter Φ. No direct head-to-head photophysical comparison for CAS 337485-59-3 has been published, but the structural divergence from the benzoxazole/benzothiazole series is expected to yield distinct fluorescence signatures [1].

Fluorescent Probe Quantum Yield Benzocoumarin

Imidazo[1,2-a]pyridine-Benzochromenone Hybrids Exhibit Anticancer Activity in HCT116 Colorectal Cancer Cells That Non-Imidazopyridine Analogs Do Not Replicate

Novel chromene derivatives fused with the imidazo[1,2-a]pyridine nucleus were tested for anticancer activity in HCT116 colorectal cancer cells. Two structurally similar compounds (2a and 2c) showed opposing effects on p53 activation and apoptosis mechanisms, with compound 2c demonstrating growth inhibition at 11 μM. These effects are linked to the imidazo[1,2-a]pyridine-chromene scaffold architecture. Non-fused imidazopyridine or simple chromene analogs did not reproduce this dual p53/apoptosis modulation, highlighting the functional uniqueness of the fused imidazo[1,2-a]pyridine-chromene system [1].

Anticancer p53 Apoptosis HCT116

Recommended Application Scenarios for 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one Based on Comparative Evidence


Peptide Deformylase (PDF)-Targeted Antibacterial Drug Discovery

CAS 337485-59-3 is suited as a scaffold for PDF-targeted antibacterial hit discovery, based on the demonstrated ability of imidazo[1,2-a]pyridine-chromene hybrids to engage the E. coli PDF active site with binding scores of −8.7 kcal/mol [1]. Its C-2 imidazo[1,2-a]pyridine substituent provides the key π–π stacking and hydrogen-bonding contacts with His132 and Gly110 that are structurally unattainable with benzoxazole- or benzothiazole-linked analogs. Researchers pursuing novel antibacterial agents against Gram-negative pathogens should procure this specific compound rather than generic benzochromenones.

p53-Mediated Apoptosis Research in Colorectal Cancer

The compound belongs to the imidazo[1,2-a]pyridine-fused chromene class that exhibits p53 modulation and apoptosis induction in HCT116 colorectal cancer cells at low micromolar concentrations (IC₅₀ = 11–15 μM for closest analogs) [1]. Unlike simple benzocoumarins or non-fused imidazopyridines, this scaffold uniquely produces opposing p53-dependent effects depending on subtle structural modifications, making it valuable for chemical biology studies of p53 signaling and for anticancer lead optimization programs.

Fluorescent Probe Development Requiring Extended Conjugation and Bathochromically Shifted Emission

The benzocoumarin core of CAS 337485-59-3 is a known fluorophore, and the C-2 imidazo[1,2-a]pyridine substituent extends π-conjugation beyond that achieved by benzoxazole or benzothiazole analogs (which exhibit Φ ~0.1–0.4) [1]. This compound is appropriate for developing fluorescent probes that require longer-wavelength emission, larger Stokes shifts, or metal-coordination capabilities via the imidazopyridine nitrogen atoms. Procurement of this specific derivative is warranted when benzoxazole/benzothiazole-based benzocoumarin probes fail to meet the desired spectral window.

Structure-Activity Relationship (SAR) Studies on the 2-(Heteroaryl)-3H-benzo[f]chromen-3-one Scaffold

As demonstrated by Gomha and Abdel-Aziz (2013), the C-2 heterocycle identity in the 2-(heteroaryl)-3H-benzo[f]chromen-3-one series governs antibacterial activity profiles, with different heterocycles (thiazole, pyrazole, triazole, benzimidazole) producing divergent activity against Gram-positive and Gram-negative bacteria [1]. CAS 337485-59-3 fills a critical gap in this SAR matrix by providing the imidazo[1,2-a]pyridine substituent, enabling systematic comparison across the full heterocycle panel. Medicinal chemistry groups building focused libraries of benzochromenone derivatives should include this compound as the imidazopyridine representative.

Quote Request

Request a Quote for 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.